molecular formula C10H11FO2 B6431947 (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol CAS No. 84525-27-9

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol

Cat. No. B6431947
CAS RN: 84525-27-9
M. Wt: 182.19 g/mol
InChI Key: CJTJCAJXUNGUDI-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol, also known as 2-FPCB, is a cyclic ether compound with a variety of uses in scientific research. It is a colorless liquid that has a boiling point of 108°C and a melting point of -60°C. It is soluble in a variety of organic solvents, such as methanol, ethanol, and acetone, and is used as a solvent for many organic reactions. 2-FPCB has a variety of applications in organic synthesis, biochemistry, and pharmacology.

Mechanism of Action

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is a cyclic ether compound, which means that it has a ring structure composed of two oxygen atoms and two carbon atoms. This structure makes (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol highly reactive, as the oxygen atoms can easily form bonds with other molecules. This makes it useful as a solvent and reagent in organic synthesis. Additionally, the fluorine atom in the molecule makes it highly polar, which makes it useful as a reactant in biochemistry and pharmacology.
Biochemical and Physiological Effects
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is not known to have any direct biochemical or physiological effects. However, it can be used as a reactant in the synthesis of drugs and other biologically active compounds, which can have a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol has several advantages for use in laboratory experiments. It is a colorless liquid that is soluble in a variety of organic solvents, making it easy to use in organic synthesis. Additionally, it has a low boiling point, making it easy to evaporate from the reaction mixture. Furthermore, it is highly reactive, making it useful as a solvent and reagent in organic synthesis.
However, there are also some limitations to using (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol in laboratory experiments. It is highly polar, which can make it difficult to use in certain reactions. Additionally, it is a highly reactive compound, which can make it difficult to control the reaction rate.

Future Directions

There are several potential future directions for the use of (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol. It could be used in the synthesis of other cyclic ether compounds, such as 1,3-dioxolanes and 1,3-dioxanes. Additionally, it could be used as a reactant in the synthesis of drugs and other biologically active compounds. Finally, it could be used as a reagent in the synthesis of isomers and other organic compounds.

Synthesis Methods

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is synthesized from the reaction of 2-fluorophenol and cyclobutan-1-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted in a solvent such as methanol or ethanol. The reaction is typically conducted at room temperature, although it can be conducted at higher temperatures to increase the reaction rate. The reaction produces (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol as the major product, with minor amounts of other compounds, such as cyclobutan-2-ol and 2-fluorophenol.

Scientific Research Applications

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is used in a variety of scientific research applications. It is used as a solvent for organic reactions, such as the synthesis of organic compounds. It is also used as a reagent in organic synthesis, such as the synthesis of isomers. Additionally, (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is used as a reactant in biochemistry and pharmacology, such as the synthesis of drugs and other biologically active compounds.

properties

IUPAC Name

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-7-3-1-2-4-9(7)13-10-6-5-8(10)12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTJCAJXUNGUDI-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1O)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol

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